molecular formula C9H11IO B8812446 4-Ethyl-2-iodo-1-methoxybenzene

4-Ethyl-2-iodo-1-methoxybenzene

Cat. No. B8812446
M. Wt: 262.09 g/mol
InChI Key: QQPDMWHCTFZFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-iodo-1-methoxybenzene is a useful research compound. Its molecular formula is C9H11IO and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-2-iodo-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-2-iodo-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethyl-2-iodo-1-methoxybenzene

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

4-ethyl-2-iodo-1-methoxybenzene

InChI

InChI=1S/C9H11IO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3

InChI Key

QQPDMWHCTFZFMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of silver sulfate (1.15 g, 3.68 mmol) and iodine (0.93 g, 3.68 mmol) were stirred in methanol at room temperature. A solution of p-ethylanisole (0.50 g, 3.68 mmol) in methanol was added dropwise to the stirring mixture. The mixture was stirred at room temperature until completion of the reaction. It was filtered and the filtrate was concentrated. The residue was dissolved in methylene chloride, washed with 1 N sodium hydroxide, dried over anhydrous sodium sulfate, filtered and concentrated. The title compound was obtained without further purification. 1H NMR (CDCl3, 500 MHz) δ 7.64 (d, J=2.0 Hz, 1H), 7.15 (dd, J=8.5, 2.0 Hz, 1H), 6.77 (d, J=8.0 Hz, 1H), 3.88 (s, 3H), 2.58 (q, J=15.5, 8.0 Hz, 2H), 1.23 (t, J=7.5 Hz, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
catalyst
Reaction Step Three

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